molecular formula C15H17F2N3O2 B213973 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Número de catálogo B213973
Peso molecular: 309.31 g/mol
Clave InChI: PGFKBGQSFWVGTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFP-10825 and belongs to the class of pyrazole derivatives. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mecanismo De Acción

The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and proteins that play a crucial role in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer cells. DFP-10825 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. Studies have shown that it inhibits the production of prostaglandins, which are lipid molecules that play a crucial role in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and cancer metastasis. DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DFP-10825 has several advantages for lab experiments. It has been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DFP-10825 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on DFP-10825. One of the areas of research is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the exact mechanism of action of DFP-10825 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, DFP-10825 is a promising compound that has potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy. The synthesis method for DFP-10825 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent for other diseases.

Métodos De Síntesis

The synthesis of DFP-10825 involves several steps. The first step is the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, which is then reacted with 4-ethoxyaniline to form the intermediate product. The final compound is obtained by reacting the intermediate product with acetic anhydride. The overall yield of the synthesis process is around 50%.

Aplicaciones Científicas De Investigación

DFP-10825 has been extensively studied for its potential therapeutic applications. Studies have shown that it has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. DFP-10825 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Propiedades

Nombre del producto

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Fórmula molecular

C15H17F2N3O2

Peso molecular

309.31 g/mol

Nombre IUPAC

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O2/c1-3-22-12-6-4-11(5-7-12)18-14(21)9-20-10(2)8-13(19-20)15(16)17/h4-8,15H,3,9H2,1-2H3,(H,18,21)

Clave InChI

PGFKBGQSFWVGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

SMILES canónico

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.